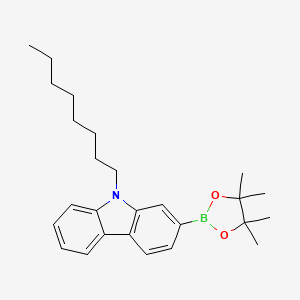

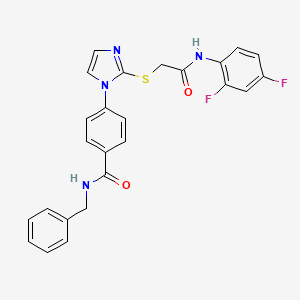

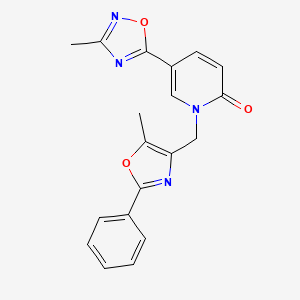

![molecular formula C21H25N5 B2585156 1-((2-(Dimethylamino)ethyl)amino)-3-methyl-2-(2-methylallyl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile CAS No. 612037-77-1](/img/structure/B2585156.png)

1-((2-(Dimethylamino)ethyl)amino)-3-methyl-2-(2-methylallyl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are known to play a crucial role in numerous disease conditions . They are considered as privileged structures because of their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Particular emphasis has been made to the seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be synthesized through various methods, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines can vary greatly depending on their specific structures and substituents .Applications De Recherche Scientifique

Antioxidant and Antimicrobial Activities

- Synthesis and Biological Activities : A study detailed the synthesis of new derivatives related to the benzo[d]imidazole class, evaluated for their antioxidant and antimicrobial activities. The compounds showed promising results against several bacterial strains and displayed significant antioxidant properties. The research also included quantitative structure–activity relationships (QSAR) and molecular docking studies to understand the mechanism behind their activities (Bassyouni et al., 2012).

Molecular Docking and Screening

- Novel Derivatives Synthesis : Another study synthesized novel pyridine and fused pyridine derivatives, which were evaluated through in silico molecular docking screenings against a specific target protein. The newly prepared compounds exhibited antimicrobial and antioxidant activity, highlighting the versatility of pyridine-based compounds for potential therapeutic applications (Flefel et al., 2018).

Fluorescent Probes

- Fluorescent Probe Development : Research into the one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles resulted in the synthesis of novel imidazo[1,2-a]pyridine derivatives. Among these, specific compounds were demonstrated to be efficient fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solutions, showcasing their potential in environmental monitoring and analytical chemistry (Shao et al., 2011).

Synthesis and Reactivity

- Synthetic Routes and Reactivity : A publication detailed the synthesis of imidazo[1,2-a]pyridine-based compounds from aminoimidazolecarbaldehydes. The study explored the reactivity of these compounds with various reactants, leading to a range of imidazo[1,2-a]pyridine derivatives. This research offers insights into the synthetic versatility of these compounds, which could be useful for developing new materials or biologically active molecules (Perandones & Soto, 1997).

Mécanisme D'action

While the specific mechanism of action for your compound is not available, imidazo[1,2-a]pyridines in general have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Orientations Futures

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes is a current area of research .

Propriétés

IUPAC Name |

1-[2-(dimethylamino)ethylamino]-3-methyl-2-(2-methylprop-2-enyl)pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5/c1-14(2)12-16-15(3)17(13-22)21-24-18-8-6-7-9-19(18)26(21)20(16)23-10-11-25(4)5/h6-9,23H,1,10-12H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUOHVWCUKSJFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC(=C)C)NCCN(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

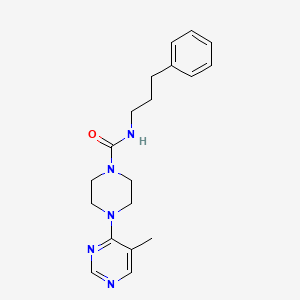

![N-[2-[[(1R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2585078.png)

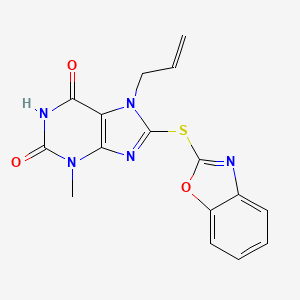

![3-(1H-benzo[d]imidazol-1-yl)-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B2585087.png)

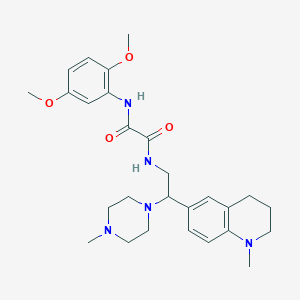

![5-((2-methoxyethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2585089.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-methylbenzamide hydrochloride](/img/structure/B2585090.png)

![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2585092.png)